

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Lenacapavir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lenacapavir*

Cat. No.: *B607743*

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Introduction

Lenacapavir (sold under the brand name Sunlenca) is a first-in-class, long-acting antiretroviral medication for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] As a selective inhibitor of the HIV-1 capsid protein, it presents a novel mechanism of action that disrupts multiple, essential steps in the viral lifecycle.[2][3] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of **lenacapavir**, details the experimental methodologies used to characterize the agent, and presents visualizations of its mechanism and associated experimental workflows.

Pharmacodynamics

Mechanism of Action

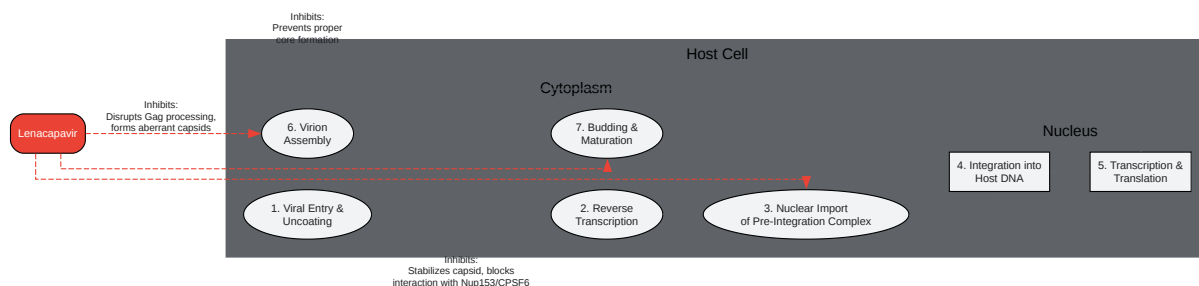
Lenacapavir is a potent, multistage inhibitor of HIV-1 replication that targets the viral capsid, a protein shell that encloses the viral RNA and essential enzymes.[3][4] Unlike previous antiretrovirals that target viral enzymes, **lenacapavir** binds directly to the interface between capsid protein (p24) subunits.[1][2] This interaction interferes with several critical stages of the HIV-1 lifecycle:

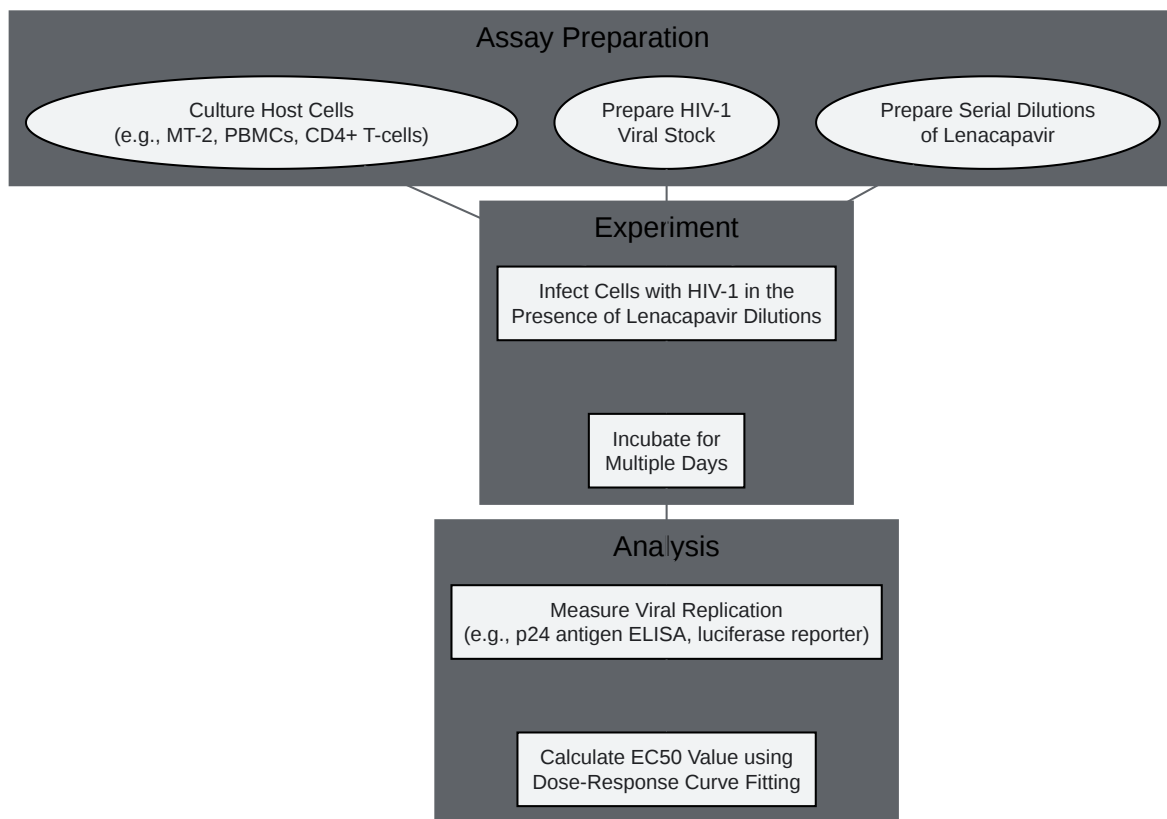
- **Capsid-Mediated Nuclear Import:** In the early stages of infection, **lenacapavir** stabilizes the capsid, preventing the proper release of its contents and blocking the transport of the viral pre-integration complex into the host cell nucleus.[1][2] It competitively interrupts the capsid's

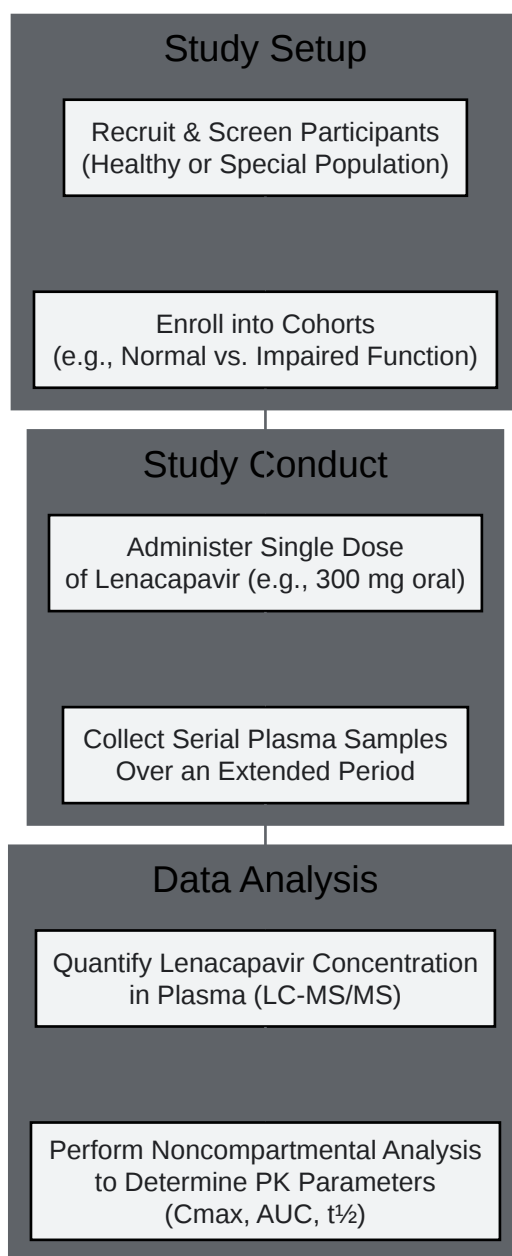
necessary interactions with host cell proteins like CPSF6 and Nup153, which are essential for nuclear entry.[5]

- **Virus Assembly and Release:** In the late stages, **lenacapavir** interferes with the assembly of new virions.[2] It disrupts the rate at which capsid subunits associate, leading to the formation of improperly shaped or aberrant capsids.[2][3]
- **Production of Capsid Proteins:** The drug also reduces the production of new capsid protein subunits by interfering with Gag/Gag-Pol polyprotein functioning.[2]

This multi-faceted mechanism of action makes **lenacapavir** a highly potent inhibitor of HIV-1 replication.[2][3]







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- To cite this document: BenchChem. [A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Lenacapavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607743#pharmacokinetic-and-pharmacodynamic-properties-of-lenacapavir]

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